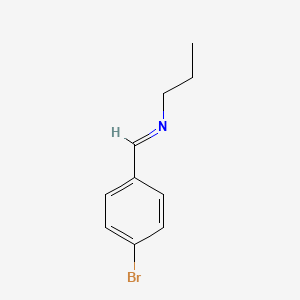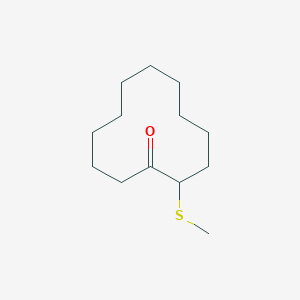![molecular formula C15H16N4O2 B14646484 Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- CAS No. 55499-95-1](/img/structure/B14646484.png)
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrimidine derivative with a pyrazine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and rigorous quality control to meet industry standards .
化学反应分析
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the core structure, leading to diverse chemical and biological properties .
科学研究应用
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological systems, including as enzyme cofactors and pigments.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme cofactor, facilitating various biochemical reactions. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects .
相似化合物的比较
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Alloxazine: A benzo-fused lumazine derivative
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
属性
CAS 编号 |
55499-95-1 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
10-butan-2-yl-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H16N4O2/c1-4-9(2)19-11-8-6-5-7-10(11)16-12-13(19)17-15(21)18(3)14(12)20/h5-9H,4H2,1-3H3 |
InChI 键 |
AYNFJYGDXPTWLU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14646401.png)


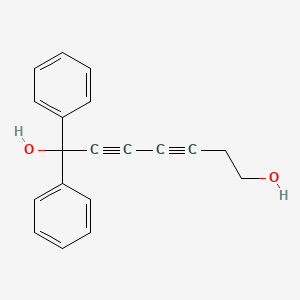
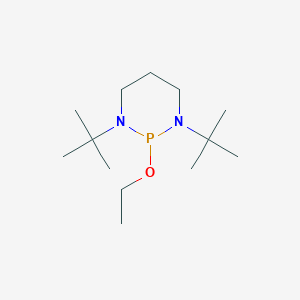
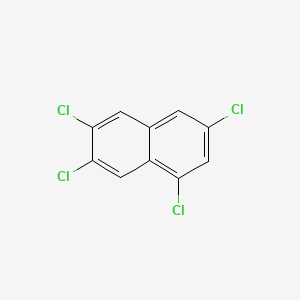
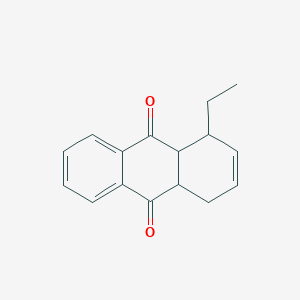
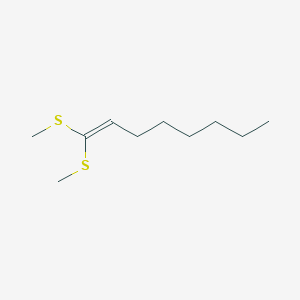
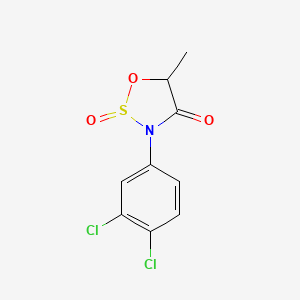
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
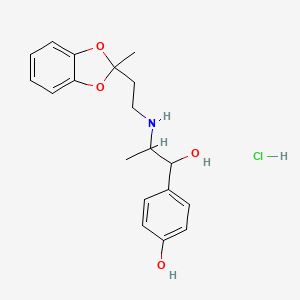
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
